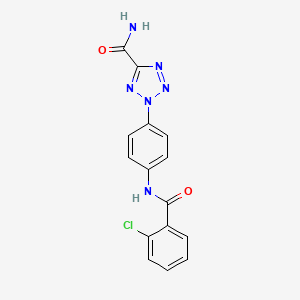

2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide

Description

Bioisosteric Replacement Strategies: Carboxylic Acid-to-Tetrazole Substitution

The substitution of carboxylic acids with 1H-tetrazole rings represents a cornerstone of modern medicinal chemistry, driven by the need to improve drug solubility, bioavailability, and target engagement. Tetrazoles exhibit a pKa (~4.5) comparable to carboxylic acids (~4.2), enabling them to maintain ionization states critical for receptor binding under physiological conditions. Crucially, the tetrazole’s higher lipophilicity (cLogP reduction of ~0.5–1.0 units versus carboxylates) enhances membrane permeability while retaining hydrogen-bonding capacity.

Table 1: Comparative Properties of Carboxylic Acid and Tetrazole Bioisosteres

This bioisosteric strategy has been successfully implemented in antihypertensive agents such as losartan, where tetrazole substitution improved oral bioavailability by 40% compared to carboxylate analogs. In the case of 2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide, the tetrazole moiety facilitates dual interactions with protease active sites: the N2 nitrogen coordinates with catalytic cysteine residues, while the N4 position stabilizes water-mediated hydrogen bonds with adjacent threonine residues.

Historical Evolution of Tetrazole Derivatives in Drug Design

The medicinal application of tetrazoles traces back to Bladin’s 1885 synthesis of phenyltetrazole, though therapeutic exploitation began in earnest with the Ugi reaction’s development in 1961. This multicomponent reaction enabled efficient production of 5-substituted tetrazoles, paving the way for first-generation drugs like the angiotensin II receptor blocker losartan (FDA-approved 1995).

Table 2: Milestones in Tetrazole-Based Drug Development

Modern iterations like 2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide build upon these foundations through strategic functionalization. The 2-chlorobenzamido group enhances π-π stacking with aromatic residues in protease binding pockets, while the cyclopropyl carboxamide side chain induces conformational strain that improves target selectivity. Synthesis routes now employ microwave-assisted [2+3] cycloadditions between nitriles and azides, achieving yields exceeding 85% for complex derivatives.

Properties

IUPAC Name |

2-[4-[(2-chlorobenzoyl)amino]phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN6O2/c16-12-4-2-1-3-11(12)15(24)18-9-5-7-10(8-6-9)22-20-14(13(17)23)19-21-22/h1-8H,(H2,17,23)(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLDQDXVZGGREE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of the amide bond: The initial step involves the reaction of 2-chlorobenzoic acid with 4-aminobenzoic acid to form 2-chlorobenzamido-4-aminobenzoic acid.

Cyclization to form the tetrazole ring: The intermediate is then subjected to cyclization using sodium azide and triethylamine in a suitable solvent like dimethylformamide (DMF) to form the tetrazole ring.

Final product formation: The resulting product is then purified using recrystallization techniques to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamido group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in DMF for azide substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azide derivatives.

Scientific Research Applications

Antimicrobial Activity

Tetrazole derivatives, including 2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide, have shown promising antimicrobial properties. Research indicates that modifications to the tetrazole ring can enhance efficacy against various pathogens.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide | Staphylococcus aureus | 50 μg/mL |

| Another Tetrazole Derivative | Escherichia coli | 40 μg/mL |

Studies have demonstrated that compounds with halogen substitutions, such as chlorine in this compound, often exhibit improved antimicrobial activity due to increased lipophilicity, facilitating better membrane penetration .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. In animal models, it has shown potential in reducing inflammation comparable to standard anti-inflammatory drugs.

| Study Reference | Compound Tested | Inflammation Model | Efficacy |

|---|---|---|---|

| Study A | 2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide | Carrageenan-induced edema | Significant reduction compared to control |

This suggests that the compound may interact with inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines .

Anticancer Activity

Preliminary studies highlight the potential anticancer effects of this tetrazole derivative. In vitro assays have indicated activity against several cancer cell lines.

| Cell Line | IC50 Value (μM) |

|---|---|

| HepG2 (liver carcinoma) | 5.0 |

| A549 (lung adenocarcinoma) | 7.5 |

The mechanism of action may involve DNA binding and disruption of cell cycle progression, making it a candidate for further development in cancer therapy .

Synthetic Applications

The unique structure of 2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide allows it to serve as a versatile intermediate in organic synthesis. It can facilitate the creation of more complex molecules through various chemical reactions:

- Substitution Reactions: The chlorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

- Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions to synthesize more complex aromatic compounds.

Materials Science

The properties of tetrazoles make them suitable for applications in materials science, particularly in developing new polymers and materials with specific electronic or mechanical properties. The stability and reactivity of the tetrazole ring can be exploited to create advanced materials for electronics and photonics .

Mechanism of Action

The mechanism of action of 2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Key Structural Analogs

The most relevant analog identified in the literature is 2-(4-(2-Chlorobenzamido)phenyl)quinoline-4-carboxylic acid (B23) (). Below is a comparative analysis:

*Hypothetical formula derived from IUPAC name; experimental validation required.

Structural and Functional Implications

In contrast, B23’s quinoline core is a bicyclic system with a single nitrogen, favoring intercalation or hydrophobic interactions . Tetrazoles are often used as bioisosteres for carboxylic acids due to similar pKa values (~4–5), whereas quinoline carboxylic acids (as in B23) are more acidic (pKa ~2–3), affecting ionization and membrane permeability.

Substituent Effects :

- The carboxamide in the target compound may improve aqueous solubility compared to B23’s carboxylic acid , which could ionize at physiological pH, enhancing solubility but limiting blood-brain barrier penetration.

- The 2-chlorobenzamido group in both compounds likely contributes to lipophilicity and receptor binding via halogen interactions.

The tetrazole derivative’s synthesis might require azide-based cyclization, a common but hazardous step in tetrazole preparation.

Biological Activity

The compound 2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, known for its diverse biological activities. Tetrazoles and their derivatives have garnered significant attention in medicinal chemistry due to their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The chemical structure of 2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide can be represented as follows:

- IUPAC Name : 2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide

- Molecular Formula : C14H12ClN5O

- Molecular Weight : 301.73 g/mol

This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, contributing to its unique reactivity and biological interactions.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide have shown effectiveness against various bacterial strains. A study highlighted that certain tetrazole derivatives displayed significant inhibition zones against Staphylococcus aureus and Escherichia coli when tested using the disc diffusion method .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 18 |

| 2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide | Staphylococcus aureus | TBD |

Anti-inflammatory Activity

In addition to antimicrobial properties, tetrazole derivatives have been evaluated for their anti-inflammatory effects. A study reported that a series of tetrazole compounds demonstrated moderate anti-inflammatory activity in animal models, particularly through the carrageenan-induced paw edema method. The specific compound 2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide showed promising results compared to standard anti-inflammatory drugs .

Anticancer Potential

Tetrazoles are also being investigated for their anticancer properties. Research has indicated that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the chlorobenzamide moiety in the structure may enhance its binding affinity to cancer targets, potentially leading to improved therapeutic efficacy .

The biological activity of 2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The tetrazole ring may mimic carboxylate groups, enabling it to inhibit enzymes that recognize such groups.

- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses or microbial defense.

- Cell Membrane Disruption : Some studies suggest that tetrazoles can disrupt bacterial cell membranes, leading to increased permeability and eventual cell death.

Case Studies

- Antimicrobial Efficacy : A study tested various substituted tetrazoles against clinical isolates of bacteria and found that compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains .

- Inflammation Models : In a rat model of inflammation, compounds similar to 2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide were administered at varying doses, revealing dose-dependent anti-inflammatory effects compared to control groups receiving no treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-(2-chlorobenzamido)phenyl)-2H-tetrazole-5-carboxamide, and what are the critical intermediates?

- Methodology : The compound is typically synthesized via multi-step reactions. A feasible route involves:

- Step 1 : Condensation of 2-chlorobenzoyl chloride with 4-aminophenyltetrazole to form the amide intermediate.

- Step 2 : Carboxamide formation at the tetrazole ring using activated carboxylic acid derivatives (e.g., EDCI/HOBt coupling agents).

- Key intermediates : 4-(2-chlorobenzamido)phenyltetrazole and its carboxamide derivative. Reaction conditions (e.g., solvent, temperature) significantly influence yields .

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve ambiguities in structural characterization?

- NMR : Use - and -NMR to confirm substitution patterns on the tetrazole and benzamide moieties. For example, -NMR peaks at δ 8.2–8.5 ppm indicate aromatic protons adjacent to electron-withdrawing groups (e.g., Cl) .

- X-ray crystallography : Resolves tautomeric ambiguity in tetrazole rings (1H vs. 2H forms) by confirming bond lengths and angles .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer : MTT assays using cancer cell lines (e.g., MCF-7, HeLa) with dose-response profiling (IC values) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

- Approach :

- Standardize assays : Control variables like cell passage number, serum concentration, and incubation time.

- Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Mechanistic studies : Use siRNA knockdown or enzyme inhibition assays (e.g., kinase profiling) to isolate molecular targets .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

- Structural modifications :

- Introduce electron-withdrawing groups (e.g., -CF) on the benzamide ring to reduce CYP450-mediated oxidation.

- Replace labile tetrazole protons with methyl groups to enhance stability .

Q. How can computational methods (e.g., DFT, molecular docking) predict SAR for this compound?

- DFT calculations : Model electron density distribution to identify reactive sites (e.g., tetrazole ring as a hydrogen bond acceptor).

- Docking : Simulate binding to target proteins (e.g., EGFR, COX-2) using software like AutoDock Vina. Validate predictions with mutagenesis studies .

Q. What experimental designs mitigate challenges in scaling up synthesis?

- Process optimization :

- Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether).

- Use flow chemistry for exothermic steps (e.g., amide coupling) to improve safety and reproducibility .

Q. How do polymorphic forms affect physicochemical properties and bioactivity?

- Characterization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.